Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate
Description
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-6-5-9-4-3-7-13-11(9)8-10/h3-4,7,10H,2,5-6,8H2,1H3 |
InChI Key |
KIPWBHPBRUFFMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Hydroarylation and Hydrogenation Techniques
Hydrogenation of quinoline derivatives or partially hydrogenated quinolines can lead to tetrahydroquinoline compounds. The process involves:
- Starting from quinoline-7-carboxylic acid or its derivatives
- Catalytic hydrogenation using palladium, platinum, or Raney nickel
- Followed by esterification to introduce the ethyl ester group at the 7-position
- Hydrogen pressure: 1–10 atm
- Temperature: 25–80°C
- Solvent: ethanol or methanol
Esterification and Functionalization
Esterification of 7-carboxylic acid derivatives can be achieved via Fischer esterification:
- Reacting 7-carboxylic acid derivatives with ethanol in the presence of catalytic sulfuric acid
- Heating under reflux to obtain Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate
b. Conversion of Acid to Ester via Acid Chloride
- Conversion of the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride
- Subsequent reaction with ethanol yields the ester
Research Data and Comparative Analysis
| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Cyclization of N-alkylated aniline derivatives | N-alkylated aniline + β-ketoester | Acid catalyst, heat | 80–120°C | 70–85% | Widely used, scalable |
| Mannich reaction | Formaldehyde + amine + β-ketoester | Acid/base, reflux | 65–80°C | 60–75% | Versatile for derivatives |
| Intramolecular cyclization | 2-Aminoaryl ketones | Ethyl chloroformate, base | Room temp to reflux | 65–80% | Good for structural diversity |
| Catalytic hydrogenation | Quinoline derivatives | Pd/C or Raney Ni | 25–80°C, H2 | 75–90% | Requires prior quinoline synthesis |
| Fischer esterification | Carboxylic acid derivatives | Ethanol, H2SO4 | Reflux | 80–95% | Direct ester formation |
Notes on Industrial and Laboratory Synthesis
While detailed industrial-scale synthesis routes are less documented, the laboratory methods primarily involve the cyclization of suitably substituted precursors followed by esterification. Optimization focuses on maximizing yield, purity, and stereoselectivity, especially when chiral centers are involved.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinoline ring into a quinoline ring.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: Substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Groups
Ethyl 5,6,7,8-Tetrahydroquinoline-7-carboxylate
- Structure : Ethyl ester at position 7; tetrahydro ring (positions 5–8).
- Key Features : The ester group at position 7 may influence electronic distribution and steric interactions in catalytic or binding applications.
Methyl 5,6,7,8-Tetrahydroquinoline-8-carboxylate
- Structure : Methyl ester at position 8 (vs. ethyl at position 7) .
- Methyl vs. ethyl esters differ in lipophilicity, affecting solubility and bioavailability.
Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
- Structure : Ketone at position 5; two methyl groups at position 7; ester at position 3 .
- Comparison: The 5-oxo group introduces a polar moiety, enhancing reactivity in hydrogenation or condensation reactions.
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
Physical and Chemical Properties
*Estimated based on structural analogues.
Biological Activity
Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate (ETHQ) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
ETHQ has the molecular formula and features a tetrahydroquinoline core with a carboxylate group. The presence of both an ethyl and a carboxylate moiety enhances its solubility and reactivity, making it suitable for various applications in medicinal chemistry.
Biological Activities
ETHQ has been investigated for several biological activities:
- Antimicrobial Activity : Studies have shown that ETHQ exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve the inhibition of bacterial enzyme activity or disruption of cell membrane integrity .
- Antiviral Properties : Preliminary research indicates that ETHQ may possess antiviral effects. It has been evaluated in vitro for its efficacy against viral pathogens, suggesting potential as a therapeutic agent in infectious diseases .
- Anticancer Effects : ETHQ has demonstrated promising anticancer activity by inducing apoptosis in cancer cells. It is believed to interact with cellular signaling pathways that regulate cell proliferation and survival .
The biological effects of ETHQ are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : ETHQ may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Cell Signaling Modulation : The compound can influence pathways related to cell growth and apoptosis, potentially leading to reduced tumor growth and increased cancer cell death .
Table 1: Summary of Biological Activities of ETHQ
Case Studies
- Antimicrobial Study : A study evaluated the antibacterial activity of ETHQ against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
- Anticancer Evaluation : In vitro assays demonstrated that ETHQ induced apoptosis in human breast cancer cells (MCF-7). The compound increased the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins, suggesting a targeted mechanism for cancer treatment .
- Antiviral Activity : A recent study assessed the antiviral potential of ETHQ against SARS-CoV-2 in Vero E6 cells. Results indicated a substantial reduction in viral load, highlighting its potential role in combating viral infections .
Q & A
Q. What are the established synthesis routes for Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate, and how can reaction conditions be optimized for high yield?
The compound is synthesized via multi-step routes involving cyclization and esterification. Key methods include:
- Cyclocondensation reactions : Combining substituted cyclohexenones with β-keto esters under acidic or basic conditions.
- Catalytic hydrogenation : Reducing quinoline precursors (e.g., ethyl quinoline-7-carboxylate) using palladium or platinum catalysts.
- Solvent-free protocols : Enhancing atom economy by eliminating solvents, as demonstrated in analogous tetrahydroquinoline syntheses .
Q. Optimization strategies :
- Use polar aprotic solvents (e.g., DMF) to improve reaction kinetics.
- Optimize catalyst loading (e.g., 5–10 mol% Pd/C) to balance cost and efficiency.
- Monitor temperature (70–100°C) to avoid side reactions like over-reduction.
Q. What structural characteristics of this compound contribute to its biological activity?
The compound’s bioactivity stems from:
- Tetrahydroquinoline core : Facilitates π-π stacking with aromatic residues in enzyme active sites.
- Ester group at position 7 : Enhances membrane permeability while allowing hydrolysis to active carboxylic acid derivatives.
- Stereoelectronic effects : The partially saturated ring system modulates electron distribution, affecting binding affinity .
Q. Key structural analogs and their unique features :
| Compound Name | Structural Variation | Bioactivity Profile |
|---|---|---|
| Ethyl 5-oxo-5,6-dihydroquinoline-3-carboxylate | Ketone at position 5 | Enhanced enzyme inhibition |
| Ethyl 7-methyl-5-oxo-5,6-dihydroquinoline-3-carboxylate | Methyl at position 7 | Improved metabolic stability |
| Ethyl 2-amino-5,6-dihydroquinoline-3-carboxylate | Amino group at position 2 | Increased solubility |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Methodological steps :
- Validate compound purity : Use HPLC (>95% purity) and NMR to confirm structural integrity.
- Standardize assay conditions : Control variables like cell lines (e.g., HepG2 vs. MCF-7), serum concentration, and incubation time.
- Compare substituent effects : Test analogs (e.g., methyl or amino derivatives) to isolate substituent-dependent activity trends .
- Leverage computational models : Perform QSAR analysis to correlate structural features with activity discrepancies.
Q. What methodological approaches are recommended for studying the interaction mechanisms of this compound with cellular targets?
Experimental strategies :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) with purified enzymes (e.g., kinases or proteases).
- X-ray crystallography : Resolve co-crystal structures to identify hydrogen bonding and hydrophobic interactions (e.g., with ATP-binding pockets).
- Molecular dynamics simulations : Predict conformational changes in target proteins upon ligand binding.
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring protein thermal stability shifts .
Q. How can researchers improve the solubility and bioavailability of this compound without compromising its activity?
Strategies :
- Prodrug design : Replace the ethyl ester with a phosphate ester for enhanced aqueous solubility.
- Nanoparticle encapsulation : Use PEGylated liposomes to improve circulation time.
- Co-crystallization : Formulate with cyclodextrins to increase dissolution rates.
- Structure-activity relationship (SAR) studies : Introduce polar groups (e.g., hydroxyl or amine) at non-critical positions (e.g., position 2 or 8) .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Essential methods :
- NMR spectroscopy : Assign stereochemistry using 2D NOESY or COSY.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₂H₁₅NO₂, [M+H]+ = 218.1176).
- X-ray diffraction : Determine crystal packing and intermolecular interactions (e.g., C–H⋯O bonds) .
- HPLC-DAD : Monitor reaction progress and purity with UV detection at 254 nm.
Q. How do structural modifications at position 7 influence the compound’s pharmacokinetic profile?
Case studies :
- Ethyl vs. methyl ester : Ethyl esters generally exhibit slower hydrolysis, prolonging half-life.
- Bulky substituents : Large groups (e.g., isopropyl) reduce metabolic clearance but may hinder target binding.
- Electron-withdrawing groups : Fluorine at position 6 (analogous to fluoroquinolones) enhances bacterial target affinity .
Q. What computational tools are effective for predicting the biological targets of this compound?
Recommended tools :
- Molecular docking (AutoDock Vina) : Screen against protein databases (PDB) to prioritize targets.
- PharmMapper : Identify potential targets via reverse pharmacophore mapping.
- SwissTargetPrediction : Predict targets based on structural similarity to known ligands .
Q. How can researchers mitigate toxicity concerns during in vivo studies of this compound?
Preclinical strategies :
Q. What are the key challenges in scaling up the synthesis of this compound for preclinical trials?
Challenges and solutions :
- Catalyst recovery : Use immobilized catalysts (e.g., Pd on mesoporous silica) for reusable systems.
- Byproduct formation : Optimize stoichiometry (e.g., 1:1.2 molar ratio of precursors) to minimize impurities.
- Solvent selection : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
